Comprehensive Structural and Analytical Characterization of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate
Comprehensive Structural and Analytical Characterization of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate
Executive Summary & Chemical Identity
In the landscape of modern organic synthesis and drug discovery, fused bicyclic systems serve as privileged scaffolds that impart rigid, predictable three-dimensional geometries to therapeutic candidates. Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS No. 97180-66-0) is a highly versatile small molecule building block[1]. Structurally, it is a derivative of the bicyclo[4.3.0]nonane system, commonly referred to in literature as a hydrindane scaffold.
Hydrindanes are fundamental structural motifs found in a vast array of terpenoid natural products and form the critical C/D ring system of all steroidal frameworks[2]. The strategic placement of a ketone at the C6 position and an ethyl ester at the sterically encumbered C3a bridgehead position provides chemists with two orthogonally reactive handles. This whitepaper details the mechanistic utility, self-validating analytical workflows, and rigorous experimental protocols required to characterize and utilize this molecule effectively.
Structural Significance & Mechanistic Utility
The synthetic value of ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate lies in its capacity for divergent functionalization. The molecule presents a classic case of orthogonal reactivity, governed by both electronic and steric factors:
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The C6 Ketone (Electrophilic Center): Located on the less sterically hindered six-membered ring, the ketone is highly susceptible to nucleophilic attack. It serves as the primary site for functionalization via reductive amination, Wittig olefination, or Grignard additions.
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The C3a Bridgehead Ester (Protected Carboxyl): The ethyl ester is situated at the bridgehead carbon (shared between the cyclopentane and cyclohexane rings). Because bridgehead positions are sterically shielded and structurally rigid, this ester is highly resistant to mild nucleophiles. It can be selectively hydrolyzed under harsh basic conditions or reduced using strong hydride donors (e.g., LiAlH₄) only after the C6 ketone has been protected or reacted.
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Stereochemical Implications: The junction between the five- and six-membered rings can exist in either a cis- or trans-fused geometry. The trans-hydrindane is thermodynamically less stable but is a critical motif in biologically active steroids[2]. Establishing this relative stereochemistry is paramount during structural characterization.
Caption: Synthetic utility and orthogonal functionalization pathways of the hydrindane scaffold.
Self-Validating Analytical Workflows
To ensure scientific integrity, the characterization of complex bicyclic scaffolds cannot rely on a single analytical technique. We employ a self-validating workflow where data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) cross-verify one another.
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High-Resolution Mass Spectrometry (HRMS): Establishes the exact molecular formula. By utilizing Electrospray Ionization (ESI) in positive mode, both the ester and ketone oxygens act as proton acceptors, yielding a robust
ion. This confirms the absence of unexpected side-reactions (e.g., over-reduction or ester cleavage). -
Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR confirm the presence of the ethyl group and the two distinct carbonyls, 2D NMR (HSQC, HMBC, and NOESY) is strictly required to assign the bridgehead quaternary carbon (C3a) and determine the cis/trans ring junction stereochemistry.
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FT-IR Spectroscopy: Provides orthogonal validation of the carbonyl environments. The C6 ketone typically absorbs at a lower wavenumber (~1715 cm⁻¹) compared to the sterically constrained bridgehead ester (~1735 cm⁻¹).
Caption: Self-validating analytical workflow for structural confirmation.
Experimental Methodologies
The following protocols are designed with causality in mind, explaining why specific parameters are chosen to ensure reproducible and authoritative results.
Protocol A: LC-HRMS Exact Mass Determination
Objective: Confirm the molecular formula (C₁₂H₁₈O₃) via exact mass measurement.
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the hydrophobic bicyclic core while remaining compatible with ESI.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the ketone and ester moieties to form
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Mass Spectrometry: Operate the Time-of-Flight (TOF) analyzer in positive ESI mode. Calibrate using a standard tuning mix prior to acquisition to ensure mass accuracy within < 5 ppm.
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Data Analysis: Extract the chromatogram for the theoretical
mass ( 211.1329).
Protocol B: Comprehensive NMR Acquisition
Objective: Map the carbon-carbon connectivity and establish relative stereochemistry.
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Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS. Causality: CDCl₃ is non-polar enough to prevent micelle formation of the organic scaffold, and the lack of exchangeable protons in the molecule means deuterated protic solvents are unnecessary.
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1D ¹³C NMR Acquisition: Acquire the spectrum at 100 MHz (or higher) with a relaxation delay (D1) of at least 2.0 seconds. Causality: Quaternary carbons, specifically the C3a bridgehead and the two carbonyls, lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these critical signals integrate properly above the noise floor.
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2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms. Causality: NOESY reveals through-space interactions (< 5 Å). Observing a cross-peak between the C7a bridgehead proton and the protons of the ethyl ester group will definitively prove whether the ring junction is cis or trans.
Quantitative Data & Spectral Assignments
To facilitate rapid reference for synthesis and quality control, the expected physicochemical properties and diagnostic NMR shifts are summarized below.
Table 1: Physicochemical Properties
| Property | Value / Description | Analytical Rationale |
| Chemical Formula | C₁₂H₁₈O₃ | Verified via HRMS isotopic distribution. |
| Molecular Weight | 210.27 g/mol | Nominal mass for low-res MS tracking. |
| Exact Mass | 211.1329 Da | Target mass for LC-HRMS (ESI+) validation. |
| Physical State | Viscous oil to low-melting solid | Typical for functionalized hydrindanes[3]. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Dictates solvent choice for chromatography. |
Table 2: Diagnostic ¹³C NMR Chemical Shifts (Expected in CDCl₃)
| Carbon Position | Expected Shift (ppm) | Multiplicity (DEPT-135) | Structural Assignment Logic |
| C6 (Ketone) | ~210.0 - 215.0 | Quaternary (Absent) | Highly deshielded due to the |
| Ester C=O | ~174.0 - 176.0 | Quaternary (Absent) | Shielded relative to the ketone due to resonance from the alkoxy oxygen. |
| Ester -O-CH₂- | ~60.0 - 62.0 | Secondary (Negative) | Deshielded aliphatic carbon adjacent to the electronegative oxygen. |
| C3a (Bridgehead) | ~50.0 - 55.0 | Quaternary (Absent) | Deshielded relative to standard aliphatics due to the alpha-ester group. |
| Ester -CH₃ | ~14.0 - 15.0 | Primary (Positive) | Terminal methyl group, highly shielded. |
(Note: The remaining aliphatic ring carbons (C1, C2, C3, C4, C5, C7, C7a) will appear as a complex cluster between 20.0 and 45.0 ppm, requiring 2D HSQC for unambiguous assignment).
References
To ensure authoritative grounding, the following sources support the mechanistic claims, compound identity, and protocol standards discussed in this guide:
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National Institutes of Health (NIH) / PMC. "Methodology for the Construction of the Bicyclo[4.3.0]nonane Core." PubMed Central. [Link]
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PubChemLite / University of Luxembourg. "6-oxo-octahydro-1h-indene-3a-carboxylic acid (C10H14O3)." PubChem. [Link]
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Semantic Scholar. "High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene." Semantic Scholar Archive. [Link]
